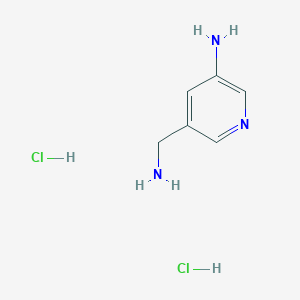
5-(Aminomethyl)pyridin-3-amine dihydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)pyridin-3-amine dihydrochloride, with the CAS Number 59237-41-1, is a compound with the molecular weight of 196.08 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H . This indicates that the compound has a pyridine ring with an aminomethyl group attached.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Molecular Scaffold Development
5-(Aminomethyl)pyridin-3-amine dihydrochloride is utilized in the synthesis of various compounds, serving as a basis for the development of diverse molecular scaffolds. For instance, its derivatives have been used in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines through a two-step synthesis involving consecutive reactions with primary amines. These compounds, derived from a three-dimensional molecular scaffold, hold significance in medicinal chemistry due to their potential adaptability to biological targets' three-dimensional binding sites. This synthesis method is also conducive to preparing combinatorial libraries, leveraging the structural diversity of commercially available primary amines (Schmid, Schühle, & Austel, 2006).
Advancements in Synthesis Techniques
The field has also seen innovative synthesis techniques involving 5-(Aminomethyl)pyridin-3-amine dihydrochloride. For example, a natural product inspired method has been developed for rapid access to 3-(aminomethyl)pyridine via a one-pot reaction of 1-amidopyridin-1-ium salt with aminal, followed by reductive cleavage of the N-N bond. This approach, featuring C3-selective formal C-H activation of pyridine, demonstrates a traceless umpolung of the 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation. The method facilitates the generation of 1-amido-2-dialkylamino-1,2-dihydropyridine intermediates, showcasing an innovative approach to synthesizing 3-(aminomethyl)pyridine derivatives (Tang, Xiao, & Wang, 2017).
Applications in Medicinal Chemistry and Biology
The compounds synthesized using 5-(Aminomethyl)pyridin-3-amine dihydrochloride have been found to exhibit notable biological activities. Certain heterocyclic products, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have demonstrated antibacterial properties. This highlights the compound's role in developing new antibacterial agents and its potential contribution to combating bacterial infections (Frolova et al., 2011). Similarly, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines, underlining the potential of 5-(Aminomethyl)pyridin-3-amine dihydrochloride derivatives in oncology research and therapy (Chavva et al., 2013).
Safety And Hazards
The compound is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
5-(aminomethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUPLWVGMRCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
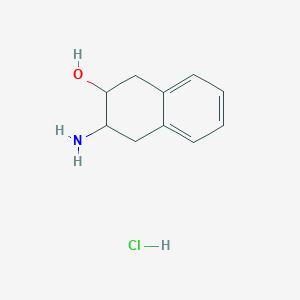

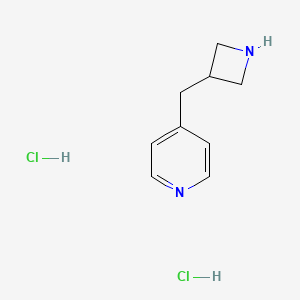
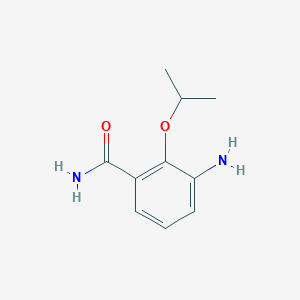
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)
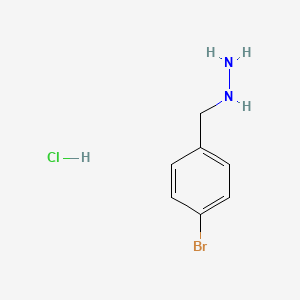
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
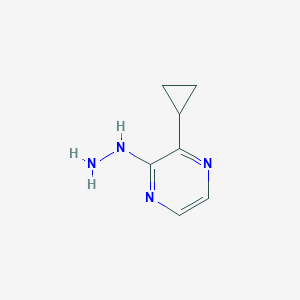
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
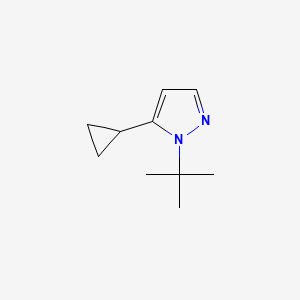
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)
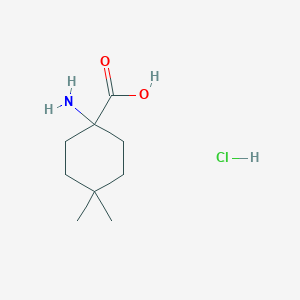
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)